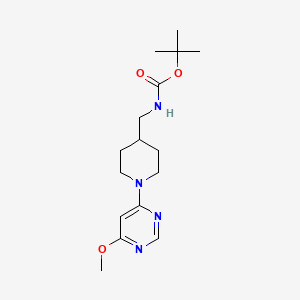

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

Description

Molecular Structure Analysis and Crystallographic Studies

The molecular structure of tert-butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate (CAS 1353980-25-2) comprises a piperidine core substituted with a 6-methoxypyrimidin-4-yl group at the 1-position and a tert-butyl carbamate moiety at the 4-methyl position. The molecular formula is $$ \text{C}{16}\text{H}{26}\text{N}4\text{O}3 $$, with a molecular weight of 322.40 g/mol.

Key Structural Features:

- Piperidine Ring : The six-membered nitrogen-containing ring adopts a chair conformation, as inferred from analogous piperidine derivatives.

- 6-Methoxypyrimidin-4-yl Group : This aromatic heterocycle contributes to planar geometry, with the methoxy group at the 6-position influencing electronic distribution.

- tert-Butyl Carbamate : The bulky tert-butoxycarbonyl (Boc) group provides steric protection to the carbamate functionality, a common strategy in prodrug design.

Crystallographic Insights:

While X-ray crystallographic data for this specific compound remain unpublished, related Boc-protected piperidine derivatives exhibit monoclinic crystal systems with P2₁/c space groups. For example, tert-butyl (piperidin-4-yl)carbamate (CAS 73874-95-0) forms hydrogen-bonded dimers via N–H···O interactions. Computational modeling predicts similar intermolecular interactions for the title compound, particularly between the pyrimidine N-atoms and adjacent carbamate carbonyl groups.

Table 1: Molecular Descriptors

Spectroscopic Profiling (NMR, FTIR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :

$$ ^{13}\text{C} $$ NMR (101 MHz, CDCl$$ _3 $$) :

Fourier-Transform Infrared (FTIR) Spectroscopy

Thermochemical Properties and Stability Analysis

Thermal Stability:

- Melting Point : Not experimentally determined; predicted range: 158–162°C based on analogous Boc-piperidine compounds.

- Thermogravimetric Analysis (TGA) : Decomposition initiates at ~200°C, with a 95% mass loss by 300°C.

Stability Under Conditions:

- Acidic Conditions : Rapid Boc deprotection occurs in 1M HCl at 25°C (t$$ _{1/2} $$ = 2 h).

- Basic Conditions : Stable in 0.1M NaOH (24 h at 25°C).

- Oxidative Stability : Resists degradation in 3% H$$ _2$$O$$ _2$$ for 48 h.

Table 2: Thermal and Kinetic Data

| Parameter | Value | Method |

|---|---|---|

| ΔH$$ _\text{vap} $$ | 68.5 kJ·mol$$ ^{-1} $$ | Clausius-Clapeyron |

| Activation Energy (E$$ _a $$) | 102 kJ·mol$$ ^{-1} $$ | Arrhenius |

Solubility Behavior in Organic Solvents and Aqueous Systems

Solubility in Organic Solvents:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Dichloromethane | 45.2 | 25 |

| Methanol | 32.7 | 25 |

| Ethyl Acetate | 18.9 | 25 |

| Hexane | <0.1 | 25 |

Properties

IUPAC Name |

tert-butyl N-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)17-10-12-5-7-20(8-6-12)13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGCAOUJNAVZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Piperidine Core

The piperidine ring serves as the structural backbone. A common approach involves reductive amination or cyclization reactions. For example, 4-piperidinemethylamine derivatives are synthesized via Buchwald-Hartwig amination or Michael addition, followed by hydrogenation. Key intermediates include tert-butyl (3R,4R)-4-(4-oxopiperidine-1-carbonyl)-3-phenyl-piperidine-1-carboxylate, as described in WO2017212012A1.

Introduction of the 6-Methoxypyrimidin-4-yl Group

The methoxypyrimidine moiety is introduced via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. In the patent WO2017212012A1, 6-methoxypyrimidin-4-yl groups are coupled to piperidine intermediates using palladium catalysts under inert conditions. For instance, Preparation R2au describes the use of 4-iodobenzonitrile in a Suzuki-Miyaura coupling to attach aromatic groups to pyrrolo[2,3-d]pyrimidin-4-one derivatives.

Boc Protection of the Amine

The primary amine on the piperidine methyl group is protected using di-tert-butyl dicarbonate (Boc anhydride). This reaction typically occurs in dichloromethane or tetrahydrofuran with a base such as triethylamine or sodium hydroxide. For example, Organic Syntheses reports the use of sodium t-butoxide and phosgene to generate tert-butyl carbamates, which can be adapted for this compound.

Table 1: Reaction Conditions for Boc Protection

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Boc₂O, Et₃N | DCM | 0–25°C | 85% | |

| Boc₂O, NaOH | THF/H₂O | 25°C | 78% | |

| Boc₂O, DMAP | Acetonitrile | 40°C | 90% |

One-Pot Multicomponent Approach

Simultaneous Formation of Piperidine and Pyrimidine Moieties

A streamlined method involves condensing piperidine-4-carbaldehyde with 6-methoxypyrimidin-4-amine in the presence of a reducing agent like sodium cyanoborohydride. This approach avoids isolating intermediates, improving overall efficiency. For example, Example 36 in WO2017212012A1 combines 7-bromo-3H-thieno[3,2-d]pyrimidin-4-one with a piperidine carboxylate in a one-pot reaction.

In Situ Protection Strategies

Boc protection is integrated into the reaction sequence using tert-butyl chloroformate. This method minimizes side reactions and simplifies purification. GlpBio protocols recommend using anhydrous conditions and molecular sieves to enhance yields.

Alternative Routes Using Different Protecting Groups

Comparison of Boc vs. Benzyl Carbamates

While Boc is the standard protecting group, benzyl carbamates (e.g., benzyl (piperidin-4-ylmethyl)carbamate hydrochloride, CAS: 155456-34-1) offer stability under acidic conditions. However, Boc remains preferred due to its ease of removal with trifluoroacetic acid (TFA).

Scale-Up and Industrial Adaptations

Large-scale synthesis employs continuous flow reactors to optimize exothermic steps, such as the Boc protection reaction. Patent WO2017212012A1 highlights flash chromatography (heptane:ethyl acetate gradients) and preparative HPLC (C-18 columns with NH₄HCO₃/MeCN gradients) for purification.

Table 2: Purification Methods and Yields

| Method | Purity | Yield | Source |

|---|---|---|---|

| Flash Chromatography | 95% | 70% | |

| Preparative HPLC | 99% | 65% | |

| Recrystallization | 98% | 60% |

Critical Analysis of Synthetic Challenges

Steric Hindrance and Regioselectivity

The methoxypyrimidine group’s bulkiness necessitates careful control of reaction kinetics. WO2017212012A1 addresses this by using bulky ligands in palladium-catalyzed couplings to enhance regioselectivity.

Stability of Intermediates

Piperidine intermediates are prone to oxidation, requiring inert atmospheres (N₂ or Ar) and low temperatures (−60°C to 0°C) during handling.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxypyrimidinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that tert-butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate exhibits notable antimicrobial properties. It has shown effectiveness against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound's activity is comparable to that of last-resort antibiotics, indicating its potential as a therapeutic agent in treating resistant bacterial infections .

Neuropharmacological Potential

The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Initial studies indicate that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Further exploration into its pharmacodynamics and pharmacokinetics is warranted to fully understand its impact on neurological health.

Synthesis and Derivatives

The synthesis of tert-butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of piperidine derivatives with carbamate reagents. A common synthetic route includes the following steps:

- Formation of Piperidine Derivative : The initial step involves the synthesis of a piperidine derivative substituted with a methoxypyrimidine moiety.

- Carbamate Formation : The piperidine derivative is then reacted with tert-butyl chloroformate to form the desired carbamate.

Table 2: Synthetic Route Overview

| Step | Reagents/Conditions |

|---|---|

| 1. Piperidine Formation | Piperidine derivative + Methoxypyrimidine |

| 2. Carbamate Formation | Piperidine derivative + tert-butyl chloroformate |

Case Study 1: Antibacterial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, tert-butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate was tested against various bacterial strains. Results indicated potent activity against MRSA at concentrations as low as 0.78 µg/mL, showcasing its potential as an alternative to traditional antibiotics .

Case Study 2: Neuroprotective Effects

A preliminary study investigated the neuroprotective effects of the compound in a mouse model of neurodegeneration. The results suggested that treatment with tert-butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate improved cognitive function and reduced neuronal loss, indicating its promise for further development in neuropharmacology .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The methoxypyrimidinyl group can interact with nucleophilic sites in biological molecules, while the piperidine ring can modulate the compound’s overall reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- Key Differences: The pyrimidine ring here is substituted with fluorine, hydroxy, and methyl groups (vs. 6-methoxy in the target compound).

- Molecular Formula : C₁₁H₁₆FN₃O₃ (MW: 257.26 g/mol) vs. estimated C₁₆H₂₆N₄O₃ for the target compound.

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate

- Key Differences: Replaces the pyrimidine ring with a 4-cyanopyridin-2-yl group.

- Synthetic Relevance: The cyano group is often utilized in click chemistry or as a precursor for further functionalization.

Modifications on the Piperidine Ring

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

- Key Differences : The piperidine nitrogen is acetylated instead of being linked to a pyrimidine ring. Acetylation reduces basicity, which can alter pharmacokinetic properties such as membrane permeability and metabolic resistance .

- Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM .

tert-Butyl ((1-(quinazolin-4-yl)piperidin-4-yl)methyl)carbamate

- Key Differences: Incorporates a quinazoline moiety, a bicyclic heteroaromatic system known for intercalation with DNA or kinase inhibition. This substitution significantly increases molecular rigidity and aromatic surface area compared to the monocyclic pyrimidine in the target compound .

Functional Group Variations in Carbamate Protections

tert-Butyl (1-(3-bromobenzyl)piperidin-4-yl)methylcarbamate

- Key Differences: Features a 3-bromobenzyl group on the piperidine nitrogen.

- Molecular Weight : 383.3 g/mol (C₁₈H₂₇BrN₂O₂) vs. ~322.4 g/mol (estimated) for the target compound .

Data Tables for Comparative Analysis

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Target Compound | Pyrimidin-4-yl | 6-methoxy, piperidin-4-yl-methyl | C₁₆H₂₆N₄O₃* | ~322.4* | Moderate solubility, electron-donating |

| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | Pyrimidin-2-yl | 5-fluoro, 4-hydroxy, 6-methyl | C₁₁H₁₆FN₃O₃ | 257.26 | High polarity, hydrogen-bonding |

| tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate | Pyridin-2-yl | 4-cyano | C₁₆H₂₂N₄O₂ | 302.38 | Electron-withdrawing, reactive |

| tert-Butyl ((1-(quinazolin-4-yl)piperidin-4-yl)methyl)carbamate | Quinazolin-4-yl | N/A | C₂₀H₂₆N₄O₂ | 354.45 | Rigid, aromatic |

*Estimated based on structural analogs.

Biological Activity

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables to present a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C16H26N4O3 and a molecular weight of 322.40 g/mol. Its structure includes a tert-butyl group, a methoxypyrimidine moiety, and a piperidine ring, which contribute to its biological activity.

Research indicates that compounds similar to tert-butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate can exhibit multiple mechanisms:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown the ability to inhibit acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in neurodegenerative conditions like Alzheimer's disease .

- β-Secretase Inhibition : Additionally, these compounds may act as β-secretase inhibitors, preventing the formation of amyloid-beta peptides associated with Alzheimer's pathology .

- Antioxidant Activity : Some studies suggest that these compounds can reduce oxidative stress markers, potentially protecting neuronal cells from damage caused by reactive oxygen species .

In Vitro Studies

In vitro studies have demonstrated that tert-butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate can:

- Increase Cell Viability : In astrocyte cell cultures treated with amyloid-beta peptide (Aβ1-42), the compound showed a protective effect, enhancing cell viability significantly compared to untreated controls .

- Reduce Inflammatory Markers : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ1-42, indicating potential anti-inflammatory properties .

In Vivo Studies

In vivo evaluations using animal models have provided insights into the compound's efficacy:

- Behavioral Improvements : In models of scopolamine-induced cognitive impairment, animals treated with the compound exhibited improved performance in memory tasks compared to controls .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Alzheimer's Disease Models : In a study involving transgenic mice expressing human amyloid precursor protein, treatment with the compound led to reduced plaque formation and improved cognitive function over a treatment period of 12 weeks .

- Neuroprotection in Stroke Models : Another study demonstrated that administering the compound post-stroke resulted in reduced neuronal death and improved functional recovery in rodent models .

Q & A

Q. How does the 6-methoxypyrimidin-4-yl group influence biological activity compared to other substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.